Piperidine, 3-fluoro-, ion(1-)
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H9FN- |
|---|---|
Molecular Weight |
102.13 g/mol |
IUPAC Name |
3-fluoropiperidin-1-ide |
InChI |
InChI=1S/C5H9FN/c6-5-2-1-3-7-4-5/h5H,1-4H2/q-1 |
InChI Key |
DHQKSRDRYRGHPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C[N-]C1)F |
Origin of Product |
United States |
Formation and Generation Strategies for Piperidine, 3 Fluoro , Ion 1 or Its in Situ Equivalents
Deprotonation Pathways of 3-Fluoropiperidines Leading to Amide Anions.
The most direct method to form the 3-fluoropiperidinide anion is through the removal of the proton from the nitrogen atom of a 3-fluoropiperidine (B1141850) molecule. This process is typically accomplished using a strong base.
The deprotonation of the N-H bond in 3-fluoropiperidine to yield the corresponding amide anion requires the use of a sufficiently strong base. The choice of base is critical and depends on the specific reaction conditions and the desired subsequent reactivity of the anion. Common classes of bases that can be employed for such transformations include:
Alkyllithiums: Reagents such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) are powerful bases capable of deprotonating a wide range of N-H bonds.
Lithium amides: Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) are strong, non-nucleophilic bases that are often used to prevent unwanted side reactions.
Metal hydrides: Sodium hydride (NaH) or potassium hydride (KH) can also be effective for the deprotonation of less acidic amines, often requiring elevated temperatures.
The selection of the base and solvent system is crucial for controlling the stability and reactivity of the resulting 3-fluoropiperidinide anion.
The stereochemical orientation of the fluorine atom on the piperidine (B6355638) ring—whether it is in an axial or equatorial position—can significantly impact the kinetics and thermodynamics of the deprotonation process. The fluorine atom exerts a powerful influence on the pKa of the adjacent basic nitrogen atom, a strategy often employed in medicinal chemistry to modulate the properties of drug candidates. scientificupdate.com
The conformational preference of the fluorine substituent is a key determinant. For instance, in 3- and 3,5-difluoropiperidine (B12995073) hydrochloride salts, the fluorine atom has a preference for the axial position, which has been attributed to a favorable dipole interaction. scientificupdate.com This conformational bias can affect the accessibility of the N-H bond to the base and the stability of the resulting anion. Computational studies are often employed to predict the most stable conformations and to understand the energetic landscape of the deprotonation event. The gauche effect, an electronic interaction that can stabilize certain conformers, may also play a role, although its influence in 3-fluoropiperidine systems is a subject of ongoing investigation.
| Parameter | Influence of Axial Fluorine | Influence of Equatorial Fluorine |
| N-H Bond Acidity | Potentially increased due to inductive effects and through-space interactions. | Inductive effect still present, but through-space interactions may differ. |
| Deprotonation Rate | May be sterically hindered depending on the base used. | May be more accessible to the base. |
| Anion Stability | The orientation of the C-F bond dipole relative to the nitrogen lone pair can influence stability. | The orientation of the C-F bond dipole relative to the nitrogen lone pair can influence stability. |
Table 1: Putative Influence of Fluorine Stereochemistry on Deprotonation Parameters.
Strategies for In Situ Generation of Anionic Intermediates in Catalytic Cycles.
For many synthetic applications, the in situ generation of the 3-fluoropiperidinide anion within a catalytic cycle is preferable to its stoichiometric formation. This approach avoids the handling of highly reactive and potentially unstable anionic species and allows for the direct formation of desired products in a more controlled manner.
The development of enantioselective routes to chiral piperidine derivatives is of paramount importance. Chiral catalysts can be employed to generate enantiomerically enriched equivalents of the 3-fluoropiperidinide anion, which can then participate in asymmetric transformations. While direct asymmetric deprotonation of a prochiral 3-fluoropiperidine is a challenging concept, related strategies involving chiral catalysts have been successfully applied in the synthesis of chiral fluorinated piperidines.
For example, the enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol has been achieved through an enantioselective fluorination reaction using a modified cinchona alkaloid catalyst. capes.gov.brnih.gov This demonstrates the principle of using chiral catalysts to control the stereochemistry at or near the fluorine-bearing carbon. In a related context, asymmetric hydrogenation of a fluoroenamide, derived from 3-fluoro-4-aminopyridine, using transition-metal catalysts with chiral phosphine (B1218219) ligands has been explored to produce chiral 3-fluoro-4-aminopiperidine derivatives. scientificupdate.com These methods, while not directly generating the N-anion, highlight the power of chiral catalysis in accessing enantiomerically pure fluorinated piperidines, which could then serve as precursors to the anion.
Transition metals can play a dual role in the generation and subsequent reaction of the 3-fluoropiperidinide anion. Metal complexes can act as catalysts for the deprotonation of the N-H bond, often under milder conditions than those required with strong bases. This process, known as metal-mediated N-H activation, can lead to the formation of a metal-amide species.
The coordination of the resulting anion to the metal center can also serve to stabilize it, modulating its reactivity and preventing undesired decomposition pathways. This stabilization is crucial for controlling the subsequent steps in a catalytic cycle. The nature of the metal, its ligand sphere, and the reaction conditions all play a critical role in the efficiency and selectivity of this process. While specific examples focusing on the 3-fluoropiperidinide anion are not extensively documented, the principles of metal-mediated amination and C-H activation are well-established and provide a conceptual framework for the development of such catalytic systems. nih.gov For instance, the stabilization of other nitrogen-containing anions by metal ions is a known strategy to control their reactivity and has been used in the synthesis of complex molecules. rsc.orgresearchgate.net
| Metal Catalyst Attribute | Role in Anion Generation | Role in Anion Stabilization |
| Lewis Acidity | Can activate the N-H bond towards deprotonation. | Coordinates to the nitrogen lone pair, reducing its nucleophilicity and basicity. |
| Ligand Sphere | Influences the steric and electronic environment around the metal, affecting catalytic activity. | Can provide a chiral environment for asymmetric transformations and prevent anion aggregation. |
| Redox Properties | Can participate in redox cycles to facilitate subsequent bond-forming reactions. | Can maintain a stable oxidation state to prevent decomposition of the metal-amide complex. |
Table 2: Roles of Metal Catalysts in the Generation and Stabilization of Amide Anions.
Synthetic Applications and Derivatives Based on the Anion S Reactivity
Construction of Advanced Fluorinated Piperidine (B6355638) Scaffolds for Complex Molecule Synthesis
The deprotonated form of 3-fluoropiperidine (B1141850) serves as a key nucleophile in the synthesis of more complex and highly functionalized piperidine scaffolds. The strategic placement of fluorine can significantly influence the reactivity and subsequent transformations of the piperidine ring.
Recent advancements have focused on the development of methods to access polysubstituted fluorinated piperidines. For instance, a dearomatization-hydrogenation (DAH) process has been developed to produce all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. nih.govnih.gov This method allows for the synthesis of complex structures like cis-3,5-difluoropiperidine hydrochloride in a two-step process, which previously required a more extensive 6-step synthesis. nih.gov The reaction can also be performed on a gram-scale, demonstrating its utility for producing significant quantities of these valuable building blocks. nih.gov
Furthermore, multicomponent reactions (MCRs) have been employed to construct structurally and stereochemically diverse polyfunctionalized piperidones. researchgate.net These reactions can create multiple stereogenic centers in a single step, offering an efficient route to complex heterocyclic skeletons. researchgate.net The combination of MCRs with other transformations, such as ozonolysis, further expands the accessible molecular diversity. researchgate.net The synthesis of fluorinated derivatives of important drugs, such as methylphenidate, bupivacaine, and ropivacaine, highlights the practical application of these methodologies. acs.org
The table below showcases some examples of complex fluorinated piperidine scaffolds and their synthetic accessibility.
| Compound Name | Synthetic Method | Key Features |
| all-cis-(multi)fluorinated piperidines | Dearomatization-Hydrogenation (DAH) | High diastereoselectivity, scalable |
| cis-3,5-difluoropiperidine hydrochloride | Two-step DAH process | Previously a 6-step synthesis |
| Polyfunctionalized piperidones | Multicomponent Reactions (MCRs) | Creation of multiple stereocenters |
| Fluorinated drug analogues (e.g., of methylphenidate) | Various, including hydrogenation | Direct incorporation of fluorine into known drug scaffolds |
Development of Chiral Building Blocks for Asymmetric Synthesis
The synthesis of enantioenriched fluorinated piperidines is of great interest for the development of chiral drugs and catalysts. The 3-fluoropiperidine scaffold, when resolved into its enantiomers, provides a valuable starting point for asymmetric synthesis.
One strategy for accessing enantioenriched fluorinated piperidines involves the diastereoselective hydrogenation of an oxazolidine-substituted pyridine (B92270) precursor. acs.orgnih.gov Following hydrogenation, the chiral auxiliary can be cleaved to afford the enantioenriched piperidine. acs.org For example, this method has been used to produce Cbz-protected (S)-3-fluoropiperidine with a high enantiomeric ratio. acs.org
Another approach involves the enantioselective synthesis of 3-amino- and 3-amidofluoropiperidines through the ring enlargement of prolinols. researchgate.net This method provides access to libraries of chiral fluorinated piperidines with varying substitution patterns. The development of enantioselective palladium-catalyzed asymmetric allylic alkylation of α-fluoro-β-ketoesters has also been achieved, yielding products with high enantiomeric excess. researchgate.net These chiral building blocks are crucial for the synthesis of stereochemically defined bioactive molecules. nih.govwiley.comchempedia.infonih.govrsc.orgtcichemicals.com
The following table lists examples of chiral fluorinated piperidine building blocks and the methods used for their synthesis.
| Chiral Building Block | Synthetic Method | Significance |
| (S)-3-Fluoropiperidine | Diastereoselective hydrogenation of oxazolidine-substituted pyridine | Access to enantioenriched fluorinated piperidines |
| Enantioenriched 3-amino-5-fluoropiperidines | Ring enlargement of prolinols | Provides libraries of chiral fluorinated piperidines |
| Enantioenriched allylated α-fluoro-β-ketoesters | Pd-catalyzed asymmetric allylic alkylation | Precursors to chiral fluorinated piperidine derivatives |
Strategies for Conformational Tuning in Molecular Design via Fluorine and Anionic States
The introduction of fluorine into the piperidine ring, particularly at the 3-position, has a profound impact on its conformational preferences. This effect can be strategically utilized in molecular design to create conformationally rigid scaffolds, which is highly desirable in drug discovery for optimizing binding to biological targets.
Systematic studies using NMR spectroscopy and computational methods have revealed that 3-fluoropiperidine derivatives often exhibit a strong preference for the fluorine atom to be in an axial position. nih.govresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net This axial preference is influenced by a combination of factors, including charge-dipole interactions, hyperconjugation, and solvation effects. nih.govnih.govresearchgate.netresearchgate.netd-nb.info In the protonated form, a stabilizing interaction between the axial C-F bond and the N-H+ group is observed. researchgate.netresearchgate.netacs.org
The conformational equilibrium can be further influenced by the solvent polarity. nih.govd-nb.info Increasing the solvent polarity can enhance the preference for the axial conformation. nih.govd-nb.info This understanding allows for the rational design of molecules where the conformation can be tuned by both the substitution pattern and the surrounding environment. While direct studies on the conformational preferences of the "Piperidine, 3-fluoro-, ion(1-)" are scarce, the principles governing the neutral and protonated species provide a strong foundation for predicting its behavior. The anionic charge on the nitrogen would likely alter the electronic interactions within the ring, but the fundamental influence of the fluorine atom on the ring's pucker would remain a key determinant of its geometry. nih.gov
The table below summarizes the key interactions that influence the conformation of 3-fluoropiperidines.
| Interaction | Effect on Conformation |
| Charge-dipole interactions | Stabilizes the axial fluorine conformation in protonated species. nih.govresearchgate.netresearchgate.net |
| Hyperconjugation | Contributes to the stability of the axial fluorine conformation. nih.govresearchgate.netresearchgate.net |
| Solvation | Increasing solvent polarity can favor the axial conformation. nih.govd-nb.info |
Exploration of Bioisosteric Relationships and Fluorine Effects on Pharmacophore Engineering
In medicinal chemistry, the strategic replacement of hydrogen atoms or functional groups with fluorine is a common strategy known as bioisosteric replacement. sci-hub.senih.govnih.govchemrxiv.org This substitution can significantly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability, lipophilicity, and basicity (pKa). d-nb.infonih.gov
The 3-fluoropiperidine moiety is an attractive bioisostere for the piperidine ring in drug candidates. The introduction of fluorine can lead to improved pharmacokinetic profiles. d-nb.info For example, the high bond energy of the C-F bond often leads to increased metabolic stability. d-nb.info Furthermore, the electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, which can be beneficial for reducing off-target effects, such as binding to the hERG channel, which is associated with cardiac toxicity. researchgate.netnih.gov
The fluorine atom can also influence the binding of a molecule to its biological target by participating in favorable interactions or by altering the conformation of the molecule to better fit the binding site. researchgate.net The development of fluorinated piperidine fragments for fragment-based drug discovery has shown promise, with some scaffolds demonstrating recognition by important therapeutic targets. nih.gov The ability to fine-tune the properties of piperidine-containing compounds through fluorination makes the "Piperidine, 3-fluoro-, ion(1-)" and its derivatives powerful tools in pharmacophore engineering and the design of novel therapeutics. nih.govnih.govnih.govresearchgate.netnih.govencyclopedia.pub
The following table outlines the key effects of fluorine as a bioisostere in the context of piperidine-containing compounds.
| Property | Effect of Fluorine Substitution |
| Metabolic Stability | Generally increased due to the high C-F bond energy. d-nb.info |
| Basicity (pKa) | Lowered due to the electron-withdrawing nature of fluorine. researchgate.netnih.gov |
| Lipophilicity | Can be modulated, often leading to increased lipophilicity in certain contexts. researchgate.netnih.gov |
| Binding Affinity | Can be enhanced through favorable interactions and conformational restriction. researchgate.net |
Future Directions and Emerging Research Avenues in the Chemistry of Piperidine, 3 Fluoro , Ion 1
Development of Novel Catalytic Systems for Controlled Anion Generation and Reactivity
The generation of the "Piperidine, 3-fluoro-, ion(1-)" has traditionally relied on the use of stoichiometric amounts of strong organolithium bases, such as n-butyllithium or sec-butyllithium (B1581126). While effective on a laboratory scale, this approach presents challenges in terms of functional group tolerance, safety, and atom economy. A significant future direction lies in the development of catalytic methods for the deprotonation of 3-fluoropiperidine (B1141850).
Recent advancements in catalysis offer promising starting points. The exploration of cooperative catalysis , where two or more catalysts work in concert, could provide a pathway to milder and more selective N-H bond activation. nih.govelsevierpure.com For instance, a combination of a Lewis acid to activate the N-H bond and a Brønsted base to accept the proton could facilitate catalytic deprotonation under less harsh conditions. N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts capable of promoting a variety of transformations, and their potential in enantioselective deprotonation is an area of active investigation. ethz.chacs.orgnih.govacs.org
Furthermore, the development of alkali metal-based catalysts is a promising avenue. While alkali metals are typically used in stoichiometric amounts, recent research has demonstrated the potential of alkali metal amides, such as lithium, sodium, and potassium amides, to act as promoters or co-catalysts in various transformations, including ammonia (B1221849) decomposition. quora.comrsc.orgnih.govresearchgate.netresearchgate.net Investigating the catalytic activity of these and related systems for the deprotonation of fluorinated amines could lead to more efficient and sustainable methods for generating the "Piperidine, 3-fluoro-, ion(1-)". The development of catalytic systems for N-H bond activation, such as those based on polyoxometalates, could also be adapted for this purpose. nih.gov
A key challenge will be to achieve high selectivity and control over the reactivity of the generated anion. The development of chiral catalytic systems for the enantioselective deprotonation of prochiral piperidines is a particularly exciting prospect, which could provide access to enantioenriched fluorinated piperidine (B6355638) derivatives. nih.gov
Integration with Continuous Flow Chemistry for Scalable Synthesis
The high reactivity of organolithium reagents, often used to generate anionic species like "Piperidine, 3-fluoro-, ion(1-)", poses significant challenges for large-scale synthesis in traditional batch reactors. acs.orgvapourtec.com These challenges include issues with heat dissipation, mixing, and the safe handling of pyrophoric reagents. Continuous flow chemistry offers a powerful solution to these problems by providing superior control over reaction parameters. acs.orgvapourtec.comacs.orgchemistryviews.orgresearchgate.net
The integration of the generation and reaction of "Piperidine, 3-fluoro-, ion(1-)" into continuous flow systems is a critical area for future research. Flow reactors, with their high surface-area-to-volume ratios, enable efficient heat transfer, allowing for reactions to be conducted safely at temperatures that might be hazardous in batch. vapourtec.com This can lead to faster reaction times and improved product yields.
Recent studies have demonstrated the successful implementation of organolithium chemistry in continuous flow for a variety of transformations, including deprotonation and cross-coupling reactions. chemistryviews.org These systems often utilize micromixers to ensure rapid and efficient mixing of reagents, which is crucial for controlling the outcome of fast reactions. A key area of development will be the design of robust flow setups that can handle the potential for precipitation of lithium salts, a common issue in organolithium chemistry that can lead to reactor fouling. acs.orgvapourtec.com The use of concentrated organolithium solutions and co-solvents can help to mitigate these issues. vapourtec.com
The ability to perform multi-step sequences in a continuous flow setup without the need for isolation of reactive intermediates is a particularly attractive feature. This would allow for the in-situ generation of "Piperidine, 3-fluoro-, ion(1-)" followed immediately by its reaction with an electrophile, all within a closed and controlled system. The development of such integrated flow processes will be essential for the scalable and safe production of complex molecules derived from this fluorinated anion. acs.org
Advanced In Situ Spectroscopic Techniques for Real-Time Anion Monitoring in Reaction Media
A deeper understanding of the formation, stability, and reactivity of "Piperidine, 3-fluoro-, ion(1-)" requires the ability to observe this transient species directly in the reaction medium. Advanced in situ spectroscopic techniques are powerful tools for achieving this goal, providing real-time information on reaction kinetics, the presence of intermediates, and the influence of reaction conditions.
In situ Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for monitoring the progress of reactions involving the deprotonation of amines. By tracking the disappearance of the N-H stretching frequency and the appearance of new bands corresponding to the N-anion or its reaction products, it is possible to gain detailed kinetic and mechanistic insights. This technique has been successfully used to monitor the deprotonation of N-Boc piperidine and other heterocycles.
In situ Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful approach for studying organolithium species and their reactions. researchgate.netresearchgate.net While the direct observation of lithium-containing species can be challenging, techniques such as 1H, 13C, and even 7Li NMR can provide valuable structural and dynamic information. The use of specialized high-pressure NMR tubes allows for the study of reactions under relevant process conditions. researchgate.net Furthermore, the development of automated mixing devices for NMR tubes facilitates the study of heterogeneous reactions. youtube.com The application of these in situ NMR techniques to the study of "Piperidine, 3-fluoro-, ion(1-)" could reveal important details about its aggregation state, which is known to significantly influence the reactivity of organolithium compounds.
The characterization of fluorinated organometallic species presents unique opportunities and challenges. researchgate.netrsc.org The presence of the fluorine atom can serve as a sensitive NMR probe (19F NMR), providing an additional handle for monitoring the formation and consumption of the anion. Combining these in situ spectroscopic methods will provide a comprehensive picture of the behavior of "Piperidine, 3-fluoro-, ion(1-)" in solution, paving the way for the optimization of existing reactions and the discovery of new transformations.
Predictive Computational Models for Rational Design of New Anionic Reactions
In parallel with experimental efforts, the development of predictive computational models is crucial for accelerating the discovery and optimization of reactions involving "Piperidine, 3-fluoro-, ion(1-)". acs.org Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms, predicting reaction outcomes, and guiding the rational design of new catalysts and reagents. researchgate.netacs.org
A key area of focus for computational modeling will be the accurate prediction of the pKa of 3-fluoropiperidine . The acidity of the N-H bond is a critical parameter that governs the ease of anion formation. The electron-withdrawing nature of the fluorine atom is expected to increase the acidity of the N-H bond compared to unsubstituted piperidine. rsc.org DFT calculations can provide quantitative estimates of this effect, helping to select appropriate bases for deprotonation and to understand the influence of the fluorine substituent on the anion's stability and reactivity. unf.edu
Furthermore, computational models can be used to explore the reaction pathways of "Piperidine, 3-fluoro-, ion(1-)" with various electrophiles. By calculating the activation barriers for different potential reactions, it is possible to predict the regioselectivity and stereoselectivity of these transformations. rsc.orgmit.educhemrxiv.org This information is invaluable for the rational design of new synthetic methods. For instance, computational studies can help to identify substrates and reaction conditions that favor desired reaction outcomes while minimizing the formation of unwanted byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
